molecular formula C12H8N2O2 B11892487 Imidazo[1,2-a]quinoline-1-carboxylic acid

Imidazo[1,2-a]quinoline-1-carboxylic acid

Katalognummer: B11892487
Molekulargewicht: 212.20 g/mol
InChI-Schlüssel: WLRCNDJFQNYSEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,2-a]quinoline-1-carboxylic acid is a heterocyclic compound that belongs to the class of fused N-heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazo ring fused to a quinoline moiety. It has garnered significant attention due to its diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]quinoline-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions, often mediated by iodine . This method provides moderate to good yields and is considered environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the development of green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, is of interest for sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions: Imidazo[1,2-a]quinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The presence of nitrogen atoms in the imidazo ring makes it susceptible to oxidation reactions.

    Reduction: Reduction reactions can modify the quinoline moiety, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Imidazo[1,2-a]quinoline-1-carboxylic acid has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Imidazo[1,2-a]quinoline-1-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in medicinal chemistry make it a valuable compound for research and development.

Eigenschaften

Molekularformel

C12H8N2O2

Molekulargewicht

212.20 g/mol

IUPAC-Name

imidazo[1,2-a]quinoline-1-carboxylic acid

InChI

InChI=1S/C12H8N2O2/c15-12(16)10-7-13-11-6-5-8-3-1-2-4-9(8)14(10)11/h1-7H,(H,15,16)

InChI-Schlüssel

WLRCNDJFQNYSEI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=NC=C(N32)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.